Physicochemical Differentiation: XLogP3-AA and TPSA of 2-((3-Bromophenyl)sulfonyl)isoindoline-1,3-dione vs. Unsubstituted Analog
The meta-bromophenylsulfonyl substitution significantly alters the compound's predicted lipophilicity and polarity compared to the unsubstituted phenylsulfonyl analog (CAS 19871-20-6). This difference is critical for predicting membrane permeability, oral absorption, and blood-brain barrier penetration. The target compound's XLogP3-AA is 2.7, compared to 2.0 for the unsubstituted analog, while the topological polar surface area (TPSA) remains identical at 79.9 Ų, indicating a targeted increase in lipophilicity without a corresponding increase in polar surface area [1][2].
| Evidence Dimension | Computed physicochemical properties (XLogP3-AA and TPSA) |
|---|---|
| Target Compound Data | XLogP3-AA = 2.7, TPSA = 79.9 Ų |
| Comparator Or Baseline | 2-(phenylsulfonyl)isoindoline-1,3-dione (CAS 19871-20-6): XLogP3-AA = 2.0, TPSA = 79.9 Ų |
| Quantified Difference | ΔXLogP3-AA = +0.7; ΔTPSA = 0 Ų |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2025.09.15) and Cactvs 3.4.8.24 |
Why This Matters
A higher XLogP3-AA value with an unchanged TPSA suggests this compound may exhibit improved passive membrane permeability relative to the unsubstituted analog, a key consideration for cellular assays and in vivo studies.
- [1] PubChem. (2026). 2-((3-Bromophenyl)sulfonyl)isoindoline-1,3-dione. PubChem CID 91800416. View Source
- [2] Molaid. (2026). 2-(phenylsulfonyl)isoindoline-1,3-dione | 19871-20-6. MS_323153. View Source
